molecular formula C17H12N6O3S B10883246 N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B10883246
M. Wt: 380.4 g/mol
InChI Key: BTPPSFJWSOQMDY-UHFFFAOYSA-N
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Description

N~1~-(4-NITROPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a triazinoindole core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-NITROPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole structure.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the triazinoindole derivative with an acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-NITROPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N~1~-(4-NITROPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(4-NITROPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazinoindole core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzymatic activity, signal transduction pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-NITROPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE: Unique due to its specific combination of functional groups.

    N~1~-(4-AMINOPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-(4-METHOXYPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in N1-(4-NITROPHENYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C17H12N6O3S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C17H12N6O3S/c24-14(18-10-5-7-11(8-6-10)23(25)26)9-27-17-20-16-15(21-22-17)12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,18,24)(H,19,20,22)

InChI Key

BTPPSFJWSOQMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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